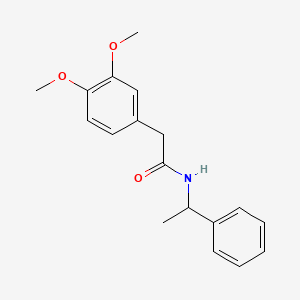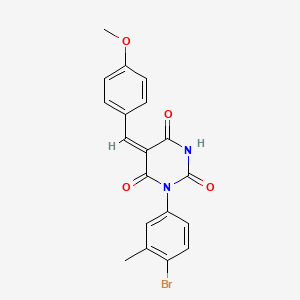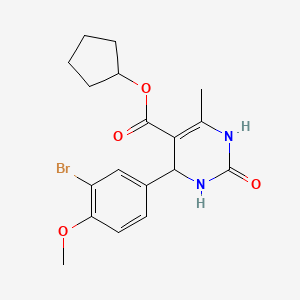![molecular formula C22H20ClNO2S B4883397 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide](/img/structure/B4883397.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide, also known as CTMEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide exerts its effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in cancer cells, making it a promising target for cancer treatment. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide binds to the ATP-binding site of CK2, preventing its activity and leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has a low toxicity profile and does not cause significant side effects. In addition to its anticancer and anti-Alzheimer's effects, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has also been shown to have anti-inflammatory and antioxidant effects. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
実験室実験の利点と制限
One of the advantages of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide is its low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide. Another area of research is the optimization of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide for use as a therapeutic agent, including the development of more soluble derivatives. Finally, further studies are needed to fully understand the mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide and its potential applications in various fields of scientific research.
合成法
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide involves the reaction of 4-chlorobenzyl chloride with 2-ethoxyaniline to form 4-(2-ethoxyphenyl)benzyl chloride. This intermediate is then reacted with potassium thioacetate to produce 4-(2-ethoxyphenyl)thioacetylbenzyl chloride. Finally, the reaction of this intermediate with 4-chlorobenzamide in the presence of potassium carbonate yields 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide.
科学的研究の応用
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use in cancer treatment. Studies have shown that 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
特性
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c1-2-26-21-6-4-3-5-20(21)24-22(25)17-9-7-16(8-10-17)15-27-19-13-11-18(23)12-14-19/h3-14H,2,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCDSQIQNHQYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-ethoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4883342.png)
![ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4883350.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4883356.png)


![1-(2-methoxybenzyl)-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4883370.png)
![1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene](/img/structure/B4883373.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4883377.png)

![1-(4-butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883405.png)
![1-cyclohexyl-2-(1-methyl-4-piperidinyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B4883414.png)
![4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4883415.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide trifluoroacetate](/img/structure/B4883417.png)